N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a small-molecule compound featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a 4-nitrobenzamide moiety at the 2-position. Its structural framework is common in medicinal chemistry, where thiazole derivatives are frequently explored for their biological activities, including anti-inflammatory, antimicrobial, and kinase-modulating properties . The dichlorophenyl and nitro groups are electron-withdrawing substituents that influence electronic distribution, solubility, and binding interactions with biological targets.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-12-6-3-10(7-13(12)18)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVUCBHBEQLXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the condensation of 3,4-dichloroaniline with 2-bromo-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with thiourea to form the thiazole ring. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Cyclization: Thiourea in an organic solvent under reflux conditions.
Major Products Formed
Reduction: Formation of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-aminobenzamide.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been evaluated for its efficacy against various bacterial and fungal strains.
Case Studies
- Antibacterial Activity :
- Antifungal Activity :
Anticancer Applications
The compound's potential as an anticancer agent has also been a focal point of research. Its structural features suggest mechanisms that may induce apoptosis in cancer cells.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanism of Action :
- Molecular docking studies have been conducted to elucidate the binding interactions between this compound and specific cancer-related receptors. These studies indicate that the compound may inhibit critical pathways involved in tumor growth and survival.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Core
(a) N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
- Structure : Differs by replacing the 3,4-dichlorophenyl group with a 4-methoxyphenyl moiety.
- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing dichloro substituents.
- Synthesis : Similar coupling strategies are employed, but yields and reaction conditions may vary due to steric and electronic effects of substituents.
(b) N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Substituent Variations on the Benzamide Moiety
(a) N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
- Structure : Features a 4-chlorobenzamide group instead of 4-nitrobenzamide.
- Demonstrated potent anti-inflammatory activity in carrageenan-induced edema models, suggesting that moderate electron-withdrawing groups enhance activity .
(b) N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (5)
- Structure : Substitutes nitro with 2,6-difluorobenzamide.
- Key Differences :
Table 1: Key Properties of Selected Analogs
*Synthetic yields for nitrobenzamide derivatives are often lower due to reactivity challenges .
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H12Cl2N4O3S
- Molecular Weight : 395.25 g/mol
- IUPAC Name : this compound
This compound is believed to exert its biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with DNA repair mechanisms such as PARP-1 (Poly (ADP-ribose) polymerase 1) .
- Antioxidant Properties : It exhibits antioxidant activity that may contribute to its protective effects against oxidative stress in cellular systems .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that it may interact with GPCRs, influencing cellular signaling pathways that regulate cell growth and apoptosis .
Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibits tumor growth and induces apoptosis in various cancer cell lines. |
| Antioxidant Effects | Reduces oxidative stress markers in vitro and in vivo. |
| Enzyme Inhibition | Inhibits PARP-1 activity, enhancing the efficacy of DNA-damaging agents in cancer therapy. |
| Antimicrobial Properties | Demonstrates activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
Case Studies
- Anticancer Efficacy : A study published in Current Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis mediated by increased levels of reactive oxygen species (ROS) .
- Synergistic Effects with Chemotherapy : In a combination therapy study, this compound was used alongside doxorubicin. The combination resulted in a synergistic effect, enhancing the cytotoxicity against resistant cancer cell lines by up to 50% compared to monotherapy .
- Antimicrobial Activity : Research published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
